Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a chloro-substituted aromatic ring, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-3-ethoxybenzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-3-ethoxybenzoic acid.
Reduction: Formation of ethyl 3-(4-chloro-3-ethoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate: Lacks the chloro group, which can influence its chemical properties and applications.
Ethyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate: Contains a methoxy group instead of an ethoxy group, leading to differences in steric and electronic effects.
Properties
Molecular Formula |
C13H15ClO4 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
ARNRPOPWMWTFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)Cl |
Origin of Product |
United States |
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